4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the information might be under a different name or it’s not widely studied yet.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. For “this compound”, the available information indicates that it has a molecular weight of 385.4 .Scientific Research Applications
Hemostatic Activity and Synthesis
The synthesis of new compounds including 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and their derivatives has demonstrated significant hemostatic activity and low acute toxicity. These studies establish a relationship between the structure of synthesized compounds and their pharmacological effects, indicating their potential in developing new treatments for conditions requiring hemostasis (Pulina et al., 2017).
Organic Synthesis Techniques
Research on α-(4-oxazolyl)amino esters has shown that 4-nitrobenzenesulfonic acid can act as an efficient catalyst in Brønsted acid catalyzed tandem reactions. This methodological advance in organic synthesis facilitates the creation of compounds with both oxazole and amino acid functionalities, showcasing the utility of nitrobenzenesulfonic derivatives in complex organic synthesis (Lee et al., 2018).
Antineoplastic Activity
Piperazine derivatives of butyric acid, related to the chemical family of 4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid, have shown promising antineoplastic and differentiation-inducing activities on human leukemic cells. This suggests their potential as therapeutic agents in the treatment of leukemia, offering insights into the mechanisms of action of butyric acid and its analogues in neoplastic cell growth and differentiation (Gillet et al., 1997).
Drug Design and Development
The synthesis and evaluation of 2-furoic piperazide derivatives have highlighted their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease. This research not only supports the bioactivity potentials of these compounds but also their role in drug discovery and development for treating such diseases (Abbasi et al., 2018).
Luminescent Materials
The development of luminescent metal–organic frameworks (MOFs) using derivatives of benzoic acid, including those related to this compound, has demonstrated their utility in sensing applications. Such MOFs can selectively detect ions like Fe3+ and Al3+ and volatile organic compounds, indicating their potential in environmental monitoring and sensor technology (Chen et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on “4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .
Properties
IUPAC Name |
(E)-4-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O7S/c18-13(4-5-14(19)20)15-6-8-16(9-7-15)25(23,24)12-3-1-2-11(10-12)17(21)22/h1-5,10H,6-9H2,(H,19,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUHKCDENOLPD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.